![molecular formula C17H18N2O3 B5535751 N,N'-[(3-phenoxyphenyl)methylene]diacetamide](/img/structure/B5535751.png)
N,N'-[(3-phenoxyphenyl)methylene]diacetamide
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Description
N,N'-[(3-phenoxyphenyl)methylene]diacetamide, commonly known as PPDA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPDA is a derivative of acetanilide, and its chemical structure consists of two acetamide groups attached to a phenoxyphenyl group through a methylene bridge.
Scientific Research Applications
Pharmacophoric Group Design
This compound is utilized in the targeted design of molecules with biological activity. The amide bonds in diacetamides are crucial functional moieties in many pharmaceuticals. They often act as model compounds that are biochemically significant and involved in hydrogen bonding with diverse substrates .
Flavin Receptor Studies
N,N’-[(3-phenoxyphenyl)methylene]diacetamide, due to its properties of hydrogen bond donation and acceptance, is used as a flavin receptor. This application is significant in the study of biochemical pathways where flavins play a critical role .
Anticancer Activity
The introduction of sterically hindered phenol fragments into biologically active substances can increase their activity and decrease toxicity. Compounds containing sterically hindered phenol fragments, like N,N’-[(3-phenoxyphenyl)methylene]diacetamide, have shown anticancer activities, making them potential candidates for drug development .
Synthesis of Binuclear Complexes
This compound is known to form binuclear complexes with diphenyltin(IV) dithiocarbamate, which exhibit anticancer activity in vitro against cancer cell lines such as HepG2 hepatocellular human carcinoma. This suggests its potential use in the synthesis of chemotherapeutic agents .
Antimicrobial and Antibacterial Studies
N,N’-[(3-phenoxyphenyl)methylene]diacetamide has been used in the synthesis of metal complexes that possess wide biological applications, including antimicrobial and antibacterial activities. These studies are essential for the development of new antibiotics and treatments for bacterial infections .
properties
IUPAC Name |
N-[acetamido-(3-phenoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12(20)18-17(19-13(2)21)14-7-6-10-16(11-14)22-15-8-4-3-5-9-15/h3-11,17H,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZHDBWYNCFZOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC(=CC=C1)OC2=CC=CC=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-[(3-phenoxyphenyl)methanediyl]diacetamide |
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